molecular formula C19H22O7 B14642522 [(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate CAS No. 55399-34-3

[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate

Cat. No.: B14642522
CAS No.: 55399-34-3
M. Wt: 362.4 g/mol
InChI Key: HQZJODBJOBTCPI-YQZZNOBUSA-N
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Description

[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2’-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by its multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2’-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate involves multiple steps, including the formation of the spiro structure and the introduction of various functional groups. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro structures and their behavior in various chemical environments.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

Medicine

In medicine, the compound could be explored for its therapeutic potential, including its ability to interact with specific molecular targets or pathways.

Industry

In industrial applications, this compound might be used as an intermediate in the synthesis of more complex molecules or as a catalyst in specific reactions.

Mechanism of Action

The mechanism by which [(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2’-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Azuleno [4,5-b]furan-2 (3H)-one: A structurally related compound with similar reactivity.

    (3R,3aR,4aS,5R,9aS)-3,5,8-Trimethyl-3a,4,4a,5,6,7,9,9a-octahydroazuleno [6,5-b]furan-2 (3H)-one: Another compound with a similar core structure but different functional groups.

Uniqueness

The uniqueness of [(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2’-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate lies in its specific combination of functional groups and chiral centers, which confer distinct reactivity and potential biological activities.

Properties

CAS No.

55399-34-3

Molecular Formula

C19H22O7

Molecular Weight

362.4 g/mol

IUPAC Name

[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate

InChI

InChI=1S/C19H22O7/c1-8-4-11(25-17(22)18(3)6-23-18)13-9(2)16(21)26-15(13)14-10(8)5-12(20)19(14)7-24-19/h10-15,20H,1-2,4-7H2,3H3/t10-,11-,12-,13+,14-,15-,18+,19?/m0/s1

InChI Key

HQZJODBJOBTCPI-YQZZNOBUSA-N

Isomeric SMILES

C[C@@]1(CO1)C(=O)O[C@H]2CC(=C)[C@@H]3C[C@@H](C4([C@@H]3[C@@H]5[C@@H]2C(=C)C(=O)O5)CO4)O

Canonical SMILES

CC1(CO1)C(=O)OC2CC(=C)C3CC(C4(C3C5C2C(=C)C(=O)O5)CO4)O

Origin of Product

United States

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